N-[2-(acetylamino)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Overview
Description
N-[2-(acetylamino)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H13Cl3N2O3 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.999175 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiosynthesis and Metabolic Studies
Radiosynthesis techniques involving chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor and R-29148, utilize compounds similar to N-[2-(acetylamino)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide for studies on metabolism and mode of action. These studies are crucial for understanding the environmental fate and biological interactions of these chemicals (Latli & Casida, 1995).
Synthesis of Novel Derivatives and Antimicrobial Activity
Research into the synthesis of novel thiazolidinone and acetidinone derivatives involves the creation of compounds structurally related to this compound, aiming to explore their antimicrobial properties. These studies contribute to the development of new antimicrobial agents with potential applications in medicine and agriculture (Mistry, Desai, & Intwala, 2009).
Anticancer, Anti-inflammatory, and Analgesic Research
The compound and its derivatives have been evaluated for anticancer, anti-inflammatory, and analgesic activities, suggesting potential therapeutic applications. For instance, studies have shown that certain derivatives exhibit significant activities against breast cancer, neuroblastoma, and inflammation, pointing towards their utility in developing new treatment options (Rani, Pal, Hegde, & Hashim, 2014).
Chemical Synthesis and Green Chemistry
Efforts in the synthesis of this compound and its derivatives also focus on improving yield, reducing costs, and employing green chemistry principles. This includes optimizing reaction conditions and exploring environmentally friendly synthesis routes, which is crucial for sustainable chemical manufacturing (Reddy, Venkata, Reddy, & Dubey, 2014).
Advanced Materials and Molecular Docking Studies
Research into the synthesis, structure, and molecular docking of this compound derivatives extends to applications in materials science and drug discovery. For example, molecular docking analyses of anticancer drugs target specific receptors, providing insights into the drug-receptor interaction mechanisms and facilitating the design of more effective therapeutic agents (Sharma et al., 2018).
Properties
IUPAC Name |
N-(2-acetamidophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-9(22)20-13-4-2-3-5-14(13)21-16(23)8-24-15-7-11(18)10(17)6-12(15)19/h2-7H,8H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFMMNPIOQPSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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